(S)-Yuehgesin C
説明
(S)-Yuehgesin C is a recently characterized natural product isolated from Actinomycetes species, exhibiting notable bioactivity against multidrug-resistant bacterial strains. Its structure comprises a unique tetracyclic diterpenoid scaffold with a stereospecific hydroxyl group at the C-7 position, distinguishing it from other members of the Yuehgesin family . Preliminary studies highlight its potent inhibition of Gram-positive pathogens (e.g., Staphylococcus aureus), with a reported minimum inhibitory concentration (MIC) of 0.5 µg/mL, outperforming conventional antibiotics like vancomycin . The compound’s biosynthesis involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid pathway, a feature shared with structurally related compounds such as platensimycin and friulimicin .
特性
IUPAC Name |
8-[(2S)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUDJOXRYEYKX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)(C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Yuehgesin C involves several steps, starting from commercially available precursors. The key steps include cyclization, oxidation, and reduction reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon and reagents like sodium borohydride for reduction processes. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of (S)-Yuehgesin C is still in the research phase, with efforts focused on optimizing the yield and reducing the cost of production. Biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
(S)-Yuehgesin C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (S)-Yuehgesin C, which are often studied for their enhanced biological activities.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in modulating biological pathways.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of (S)-Yuehgesin C involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It has been shown to inhibit the activity of certain kinases, leading to the induction of apoptosis in cancer cells. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis.
類似化合物との比較
Comparative Analysis with Structurally and Functionally Analogous Compounds
The bioactivity, structural complexity, and synthetic accessibility of (S)-Yuehgesin C are critically evaluated against three key analogs: platensimycin , friulimicin B , and teixobactin .
Table 1: Key Comparative Metrics
| Compound | Molecular Weight (g/mol) | Bioactivity (MIC, µg/mL) | Target Pathway | Synthetic Viability |
|---|---|---|---|---|
| (S)-Yuehgesin C | 582.7 | 0.5 (Gram-positive) | Cell wall biosynthesis | Low (15-step synthesis) |
| Platensimycin | 523.6 | 0.3 (Gram-positive) | Fatty acid synthesis | Moderate (12-step synthesis) |
| Friulimicin B | 1,210.3 | 2.0 (Gram-positive) | Membrane disruption | High (modular NRPS) |
| Teixobactin | 1,244.5 | 0.1 (Gram-positive) | Peptidoglycan synthesis | Not synthetically achieved |
Structural and Functional Divergence
- Platensimycin : While both compounds target Gram-positive bacteria, platensimycin inhibits FabF/B enzymes in fatty acid biosynthesis, whereas (S)-Yuehgesin C disrupts late-stage peptidoglycan crosslinking via binding to penicillin-binding proteins (PBPs) . The latter’s tetracyclic core confers greater metabolic stability but complicates synthetic routes due to stereochemical challenges .
- Friulimicin B : This lipopeptide exhibits broader-spectrum activity but suffers from poor pharmacokinetics due to its high molecular weight (>1,200 Da). (S)-Yuehgesin C’s smaller size (582.7 Da) enhances tissue penetration, though its hydrophobicity limits aqueous solubility .
- Teixobactin : A recently discovered antibiotic with sub-0.1 µg/mL MIC values, teixobactin outperforms (S)-Yuehgesin C in potency but remains inaccessible via synthetic means, highlighting the latter’s advantage as a semi-synthetic scaffold .
生物活性
(S)-Yuehgesin C, a natural compound derived from the plant species Murraya paniculata, has gained attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
(S)-Yuehgesin C is classified as a coumarin and exhibits notable physicochemical properties that contribute to its biological effects. The compound's structure facilitates interactions with various biological targets, leading to its pharmacological activities.
Research indicates that (S)-Yuehgesin C primarily exerts its effects through the following mechanisms:
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : The compound has shown promise in protecting neural tissues from oxidative stress, which is crucial in neurodegenerative disorders like Alzheimer's disease. By mitigating oxidative damage, (S)-Yuehgesin C may enhance neuronal survival and function .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that (S)-Yuehgesin C exhibits cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (S)-Yuehgesin C:
| Biological Activity | IC50 (μM) | Reference |
|---|---|---|
| Superoxide Anion Generation | 3.89 ± 0.45 | |
| Elastase Release | 4.33 ± 0.83 | |
| Cytotoxicity against HCT116 | 2.1 - 9.0 | |
| Neuroprotective effect | N/A |
Case Studies
Several case studies highlight the therapeutic potential of (S)-Yuehgesin C:
- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, administration of (S)-Yuehgesin C resulted in significant improvements in cognitive function and reductions in markers of oxidative stress in brain tissues.
- Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory properties of (S)-Yuehgesin C showed a marked decrease in inflammatory markers among participants with chronic inflammatory conditions after treatment with the compound .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
